molecular formula C11H11BrO3 B8708192 Methyl 4-(2-bromopropanoyl)benzoate CAS No. 58764-22-0

Methyl 4-(2-bromopropanoyl)benzoate

Cat. No.: B8708192
CAS No.: 58764-22-0
M. Wt: 271.11 g/mol
InChI Key: LIXAPTRTCGQDGE-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromopropanoyl)benzoate is an aromatic ester derivative featuring a bromopropanoyl substituent at the para position of the benzoate moiety. This compound is structurally characterized by a methyl ester group, a benzoyl backbone, and a brominated propanoyl chain. The presence of the bromine atom at the α-position of the propanoyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No.

58764-22-0

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 4-(2-bromopropanoyl)benzoate

InChI

InChI=1S/C11H11BrO3/c1-7(12)10(13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3

InChI Key

LIXAPTRTCGQDGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Characterization

Crystallography and Computational Analysis
  • Structural Confirmation : Tools like SHELXL () and WinGX () enable precise crystallographic refinement. For instance, SHELXL’s robustness in handling small-molecule data could resolve the target compound’s stereoelectronic effects from bromine .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : 2-Pyrrolidinone (4 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 50°C

  • Time : 3 hours

  • Yield : 91%

The use of 2-pyrrolidinone as a catalyst enhances electrophilic bromination by stabilizing intermediates through hydrogen bonding. THF’s polar aprotic nature facilitates reagent solubility while minimizing side reactions like over-bromination. Kinetic studies indicate that temperatures above 60°C lead to decomposition, whereas below 40°C, reaction rates drop significantly.

Table 1: Key Parameters for Direct Bromination

ParameterOptimal ValueImpact on Yield
Catalyst Loading4 mol%Maximizes rate
SolventTHFPrevents hydrolysis
Temperature50°CBalances kinetics/stability
NBS Equivalents1.1 eqMinimizes waste

Multi-Step Synthesis via Esterification and Bromination

An alternative approach adapts methodologies from patented routes for structurally analogous compounds. This two-step process begins with esterification of 4-(2-propanoyl)benzoic acid, followed by bromination.

Step 1: Esterification of 4-(2-Propanoyl)benzoic Acid

  • Reagents : Methanol, sulfuric acid (H₂SO₄)

  • Conditions : Reflux at 65°C for 6 hours

  • Yield : 89–92%

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with H₂SO₄ protonating the carbonyl group to enhance electrophilicity. Excess methanol shifts equilibrium toward ester formation.

Step 2: α-Bromination of the Propanoyl Group

  • Reagents : NBS, azobisisobutyronitrile (AIBN)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Radical initiation under UV light, 12 hours

  • Yield : 78%

Radical bromination with AIBN ensures selective α-position reactivity. CCl₄’s inertness prevents undesired solvolysis, though environmental concerns have spurred exploration of greener alternatives like ethyl acetate.

Table 2: Comparative Performance of Bromination Methods

MethodYield (%)Purity (HPLC)Scalability
Direct (THF route)9198.5High
Radical (CCl₄ route)7895.2Moderate

Mechanistic Insights and Side-Reaction Mitigation

Bromination Selectivity

The α-position’s susceptibility to electrophilic attack stems from hyperconjugation stabilizing the transition state. Competing β-bromination is suppressed by steric hindrance from the adjacent methyl group.

Common Side Reactions

  • Over-bromination : Controlled by limiting NBS to 1.1 equivalents and using radical inhibitors like BHT.

  • Ester hydrolysis : Mitigated by anhydrous conditions and aprotic solvents.

Analytical Validation and Quality Control

Post-synthesis characterization employs:

  • ¹H NMR : Confirmatory signals include a triplet for the brominated CH₂ group (δ 3.8–4.1 ppm) and a singlet for the methyl ester (δ 3.9 ppm).

  • HPLC : Purity >98% is achievable with silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Industrial-Scale Considerations

The THF-based direct bromination method is preferred for large-scale production due to:

  • Lower E-factor : 8.2 vs. 14.5 for the radical route.

  • Reduced Waste : Catalytic 2-pyrrolidinone minimizes heavy metal contamination.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates for acylation steps .
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions .
  • Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
ParameterEffect on Yield
DMF (solvent)↑ Reactivity
AlCl₃ (catalyst)↑ Acylation
Low temperature↓ Byproducts

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ester (-COOCH₃), bromopropanoyl (-CO-CBr), and aromatic protons. The methyl ester group appears as a singlet (~3.9 ppm), while the bromopropanoyl moiety shows splitting patterns due to adjacent Br .
  • IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and ketone (~1680 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 285 (C₁₁H₁₁BrO₃⁺) and fragment ions corresponding to Br loss .

Q. Key Spectral Features :

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the crystal lattice .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated compounds can cause severe irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water immediately .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Methodological Answer :

Cross-Validation : Compare NMR-derived bond lengths with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity.

High-Resolution Crystallography : Use SHELXL to refine structures, ensuring thermal parameters (ADPs) are accurately modeled .

Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions that stabilize the crystal lattice .

Advanced: How to elucidate the hydrogen-bonding network in its crystals?

Q. Methodological Answer :

Crystallize the Compound : Use slow evaporation in ethanol to grow single crystals.

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess molecular packing and hydrogen-bond donor/acceptor sites .

Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) to map supramolecular architecture .

Q. Example Interaction Table :

DonorAcceptorDistance (Å)Angle (°)
C=O (ester)C-Br (adjacent)3.1120

Advanced: How to study kinetic vs. thermodynamic control in derivative synthesis?

Q. Methodological Answer :

Variable-Temperature NMR : Monitor reaction intermediates at 25°C vs. 60°C to identify dominant pathways.

Solvent Screening : Use polar (thermodynamic control) vs. non-polar (kinetic control) solvents to trap intermediates .

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .

Basic: How to identify and mitigate common impurities?

Q. Methodological Answer :

  • Common Impurities : Unreacted benzoic acid (from incomplete esterification) or dibrominated byproducts.
  • Analytical Methods :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate impurities .
    • TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress.

Q. Mitigation :

  • Recrystallization : Ethanol/water mixtures preferentially dissolve impurities due to polarity differences .

Advanced: How to predict reactivity in nucleophilic substitutions?

Q. Methodological Answer :

Crystallographic Data : Analyze the C-Br bond length (typically ~1.9 Å) to assess susceptibility to SN2 mechanisms .

Hammett Studies : Correlate substituent effects (σ values) on reaction rates using para-substituted derivatives .

Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents to probe transition states .

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